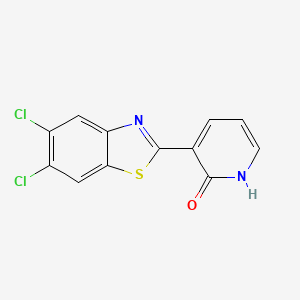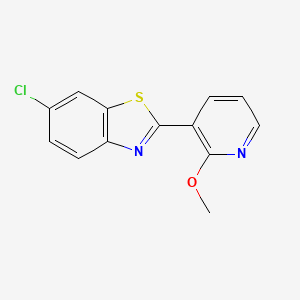![molecular formula C18H10ClF3N2OS B3036776 5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole CAS No. 400079-22-3](/img/structure/B3036776.png)
5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole
描述
The compound 5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole is a chemical entity that integrates a thienopyrrole core structure with diverse substituents, including a chlorine atom and a trifluoromethyl group. This compound is notable for its complex molecular architecture and the distinctive reactivity of its various functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multistep organic synthesis pathways, initiating with the construction of the thienopyrrole core. Starting materials might include substituted thiophenes and appropriate pyrrole derivatives. Reactions such as halogenation, coupling reactions (for example, Suzuki or Heck coupling), and nucleophilic aromatic substitution are likely key steps.
Industrial Production Methods
For industrial production, process optimization for yield and purity is crucial. Using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can assist in monitoring reaction progress and purity. The scale-up process involves meticulous control of temperature, pressure, and pH conditions, and the utilization of automated reaction systems ensures consistency.
化学反应分析
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the thienopyrrole moiety.
Reduction: Selective reduction can occur at the nitro groups if present on the pyridine ring.
Substitution: The presence of a chlorine atom and trifluoromethyl group suggests possibilities for nucleophilic or electrophilic aromatic substitution reactions.
Common Reagents and Conditions Used
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or hydrogen in the presence of a palladium catalyst can be employed.
Substitution: Reagents like nucleophiles (e.g., amines) or electrophiles (e.g., alkyl halides) are typical under varied pH conditions.
Major Products Formed from These Reactions
Products depend on the specific functional group being modified. For instance, oxidation might yield sulfoxides or sulfones, whereas substitution reactions could introduce new aromatic substituents.
科学研究应用
Chemistry: This compound serves as a scaffold for developing novel materials with electrical conductivity or optoelectronic properties. Biology: Its biological activity may be explored for pharmaceutical applications, including as potential inhibitors for enzyme targets. Medicine: Investigations into its efficacy in treating diseases such as cancer or infectious diseases. Industry: Used as an intermediate in the synthesis of agrochemicals or specialty chemicals.
作用机制
The compound’s mechanism of action involves interactions with specific molecular targets, which could include enzymes or receptor proteins. The unique substituents enable the formation of strong hydrogen bonds or hydrophobic interactions with target sites, modulating biological pathways.
相似化合物的比较
Comparing this compound with structurally related thienopyrroles and pyridyl oxyphenyl derivatives highlights its unique functional group combination.
Similar Compounds
5-(3-chloro-4-{[5-methyl-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole
5-(3-fluoro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole
属性
IUPAC Name |
5-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]thieno[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N2OS/c19-14-7-13(24-9-11-5-6-26-16(11)10-24)2-3-15(14)25-17-4-1-12(8-23-17)18(20,21)22/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVZMIBTVQQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C3C=CSC3=C2)Cl)OC4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


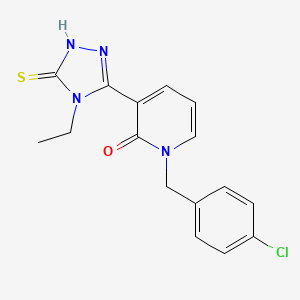
![1-[(4-Chlorophenyl)methyl]-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridin-2-one](/img/structure/B3036695.png)
![3-(3,4-Dichlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3036698.png)
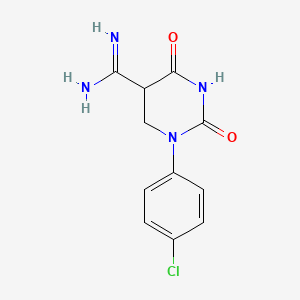
![3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3036700.png)
![2-[(4-Chlorophenyl)sulfonyl]-5-(4-methylphenyl)-5-oxopentanamide](/img/structure/B3036703.png)
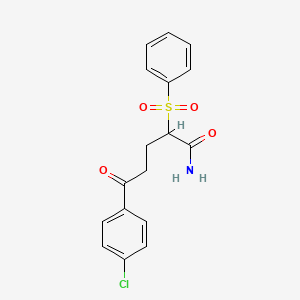
![2-[4-(2,5-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3036705.png)
![1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol](/img/structure/B3036708.png)
![3,12-dimethyl-10-phenyl-4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1(9),11-diene](/img/structure/B3036710.png)
![5-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-methyl-1-phenylpyrazole-4-carbaldehyde](/img/structure/B3036711.png)
![4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4-pyridinyl)morpholine](/img/structure/B3036712.png)
